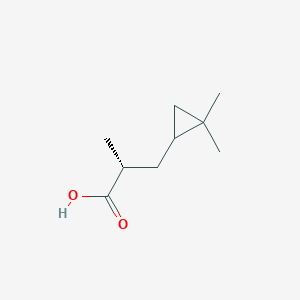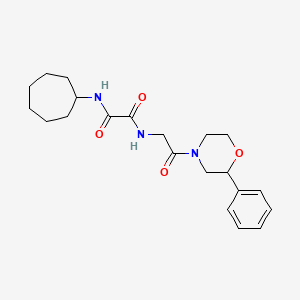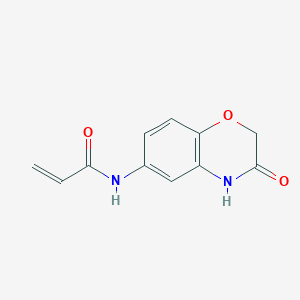
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid, also known as DMCPA, is a cyclopropane-containing amino acid that has been synthesized and studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic effects in animal models, and has been investigated as a potential therapeutic agent for the treatment of chronic pain and inflammation. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been studied for its potential use in the development of novel antibiotics, as it has been shown to have antibacterial activity against a variety of pathogenic bacteria.
Mecanismo De Acción
The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is not fully understood, but it is thought to involve modulation of the activity of ion channels and receptors in the nervous system. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been shown to inhibit the activity of TRPA1, a calcium-permeable ion channel that is involved in pain and inflammation, as well as the activity of P2X3 receptors, which are involved in pain transmission.
Biochemical and Physiological Effects
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models, and has been investigated as a potential therapeutic agent for the treatment of chronic pain and inflammation. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been shown to have antibacterial activity against a variety of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is its high enantiomeric purity, which makes it a useful tool for studying the effects of stereoisomerism on biological activity. However, one limitation of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid. One area of interest is the development of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the effects of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid on other ion channels and receptors in the nervous system, in order to gain a better understanding of its mechanism of action. Additionally, (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid could be investigated as a potential therapeutic agent for other conditions, such as bacterial infections and neurological disorders.
Métodos De Síntesis
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid can be synthesized using a variety of methods, including the reaction of cyclopropylmethyl Grignard reagents with chiral alpha-chloroesters, as well as the reaction of cyclopropylmethyl Grignard reagents with chiral alpha-chloroamides. These methods have been reported to yield (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid with high enantiomeric purity.
Propiedades
IUPAC Name |
(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)4-7-5-9(7,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHCQYVFSKPUJP-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)

![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)


![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)

![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)